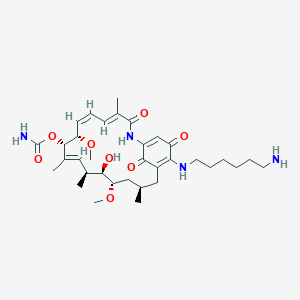

Aminohexylgeldanamycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’Aminohexylgeldanamycin est un dérivé de la geldanamycine, un antibiotique ansamycine benzoquinonique. Il est connu pour son inhibition puissante de la protéine de choc thermique 90 (HSP90), une protéine chaperonne impliquée dans le repliement et la stabilisation de diverses protéines clientes. L’this compound présente des activités antiangiogéniques et antitumorales significatives, ce qui en fait un composé précieux dans la recherche et la thérapie anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’Aminohexylgeldanamycin est synthétisé par modification de la geldanamycine. Le processus implique l’introduction d’un groupe aminohexyle dans la molécule de geldanamycine. La voie de synthèse comprend généralement les étapes suivantes :

Protection des groupes fonctionnels : Les groupes protecteurs sont utilisés pour protéger les sites réactifs sur la molécule de geldanamycine.

Introduction du groupe aminohexyle : Le groupe aminohexyle est introduit par une réaction de substitution nucléophile.

Déprotection : Les groupes protecteurs sont éliminés pour obtenir le produit final, l’aminohexylgeldanamycine.

Méthodes de production industrielle

La production industrielle de l’aminohexylgeldanamycine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour maximiser le rendement et la pureté. Les facteurs clés comprennent le contrôle de la température, le choix du solvant et le temps de réaction. Le produit final est purifié à l’aide de techniques telles que la chromatographie et la recristallisation .

Analyse Des Réactions Chimiques

Types de réactions

L’Aminohexylgeldanamycine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents états d’oxydation.

Réduction : Les réactions de réduction peuvent modifier la partie quinone de la molécule.

Substitution : Les réactions de substitution nucléophile sont courantes, en particulier pendant le processus de synthèse.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les nucléophiles tels que les amines et les thiols sont utilisés dans les réactions de substitution.

Principaux produits formés

Applications de la recherche scientifique

L’Aminohexylgeldanamycine a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l’inhibition de la HSP90 et ses effets sur le repliement des protéines.

Biologie : Le composé est utilisé en biologie cellulaire pour étudier le rôle de la HSP90 dans les processus cellulaires tels que l’apoptose, la régulation du cycle cellulaire et la réponse au stress.

Médecine : L’Aminohexylgeldanamycine est explorée pour son potentiel en thérapie anticancéreuse, en particulier pour cibler les cellules cancéreuses de la prostate. Il a montré des promesses dans l’inhibition de la croissance tumorale et de l’angiogenèse.

Industrie : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques et de systèmes d’administration de médicaments

Applications De Recherche Scientifique

Aminohexylgeldanamycin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of HSP90 and its effects on protein folding.

Biology: The compound is employed in cell biology to investigate the role of HSP90 in cellular processes such as apoptosis, cell cycle regulation, and stress response.

Medicine: this compound is explored for its potential in cancer therapy, particularly in targeting prostate cancer cells. It has shown promise in inhibiting tumor growth and angiogenesis.

Industry: The compound is used in the development of new therapeutic agents and drug delivery systems

Mécanisme D'action

L’Aminohexylgeldanamycine exerce ses effets en se liant à la poche de liaison ATP/ADP de la HSP90. Cette liaison inhibe la fonction chaperonne de la HSP90, conduisant à la dégradation des protéines clientes qui sont cruciales pour la croissance et la survie des tumeurs. L’inhibition de la HSP90 perturbe plusieurs voies de signalisation, notamment celles impliquées dans la prolifération cellulaire, l’apoptose et l’angiogenèse .

Comparaison Avec Des Composés Similaires

L’Aminohexylgeldanamycine est comparée à d’autres dérivés de la geldanamycine tels que :

17-AAG (17-allylamino-17-démethoxygeldanamycine) : Connu pour sa solubilité améliorée et sa toxicité réduite par rapport à la geldanamycine.

17-DMAG (17-diméthylaminoéthylamino-17-démethoxygeldanamycine) : Présente une meilleure solubilité aqueuse et un potentiel d’administration orale.

Geldanamycine : Le composé parent, connu pour son activité antitumorale puissante, mais limité par l’hépatotoxicité

L’Aminohexylgeldanamycine se distingue par ses modifications spécifiques qui améliorent ses propriétés antiangiogéniques et antitumorales tout en maintenant une inhibition puissante de la HSP90 .

Propriétés

Formule moléculaire |

C34H52N4O8 |

|---|---|

Poids moléculaire |

644.8 g/mol |

Nom IUPAC |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C34H52N4O8/c1-20-16-24-29(37-15-10-8-7-9-14-35)26(39)19-25(31(24)41)38-33(42)21(2)12-11-13-27(44-5)32(46-34(36)43)23(4)18-22(3)30(40)28(17-20)45-6/h11-13,18-20,22,27-28,30,32,37,40H,7-10,14-17,35H2,1-6H3,(H2,36,43)(H,38,42)/b13-11-,21-12+,23-18+/t20-,22+,27+,28+,30-,32+/m1/s1 |

Clé InChI |

FEKZHEHNADINKB-OLLHKAICSA-N |

SMILES isomérique |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)/C)OC)OC(=O)N)\C)C)O)OC |

SMILES canonique |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)C)OC)OC(=O)N)C)C)O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11832665.png)

![tert-Butyl 4-oxo-2-phenyl-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11832668.png)

![7-(((tert-Butyldimethylsilyl)oxy)methyl)-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11832683.png)

![[(1S)-6-chloro-1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methyl 4-bromobenzoate](/img/structure/B11832687.png)

![(4aS,6aR,6bS,13aS,15aR,15bR)-methyl 2,2,6a,6b,9,9,13a-heptamethyl-15-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,13,13a,15,15a,15b-octadecahydropiceno[2,3-d]isoxazole-4a-carboxylate](/img/structure/B11832705.png)